molecular formula C20H21N3O5S B2453235 N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide CAS No. 1207060-36-3

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2453235
CAS RN: 1207060-36-3
M. Wt: 415.46
InChI Key: LJGQZAKQHSADJO-UHFFFAOYSA-N
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Description

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide, also known as Compound A, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have an inhibitory effect on a variety of biological targets, including enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Research has shown that oxadiazole derivatives, which include compounds structurally related to N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide, exhibit promising antimicrobial and antiprotozoal activities. For instance, a series of quinoxaline-oxadiazole hybrids were synthesized and evaluated for their antimicrobial and antiprotozoal properties, displaying significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential for therapeutic applications against infections and tropical diseases (N. Patel et al., 2017).

Antioxidant and Anticancer Activities

Oxadiazole derivatives have also been investigated for their potential in cancer therapy. Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have demonstrated that certain compounds exhibit binding and moderate inhibitory effects across various assays, indicating their potential as anticancer agents with antioxidant properties (M. Faheem, 2018).

Anticonvulsant Properties

Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities, showing significant efficacy in maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models. This suggests the potential of oxadiazole derivatives in the development of new anticonvulsant drugs (R. Nath et al., 2021).

Antimicrobial and Hemolytic Activities

Another study on 2,5-disubstituted 1,3,4-oxadiazole compounds synthesized a new series that was tested for antimicrobial and hemolytic activity. These compounds showed activity against selected microbial species, indicating their potential for further biological screening and application trials, excluding those with higher cytotoxicity (Samreen Gul et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups

Mode of Action

The presence of a sulfonyl group suggests it may act as a potential inhibitor or activator of certain enzymes or receptors . The oxadiazole ring could potentially participate in hydrogen bonding, influencing the compound’s interaction with its targets .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to influence pathways involving sulfonyl group interactions .

Pharmacokinetics

The presence of the sulfonyl group and the oxadiazole ring could potentially affect its absorption, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may potentially alter enzyme activity or receptor signaling, leading to downstream effects on cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through competitive or non-competitive interactions .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-13(2)29(25,26)16-10-8-15(9-11-16)19-22-23-20(28-19)21-18(24)12-27-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQZAKQHSADJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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